Product packaging for 1-Chloro-4-(2-iodoethoxy)benzene(Cat. No.:)

1-Chloro-4-(2-iodoethoxy)benzene

Cat. No.: B13869727
M. Wt: 282.50 g/mol
InChI Key: LPVGMMBZLWNYLO-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-iodoethoxy)benzene is a useful research compound. Its molecular formula is C8H8ClIO and its molecular weight is 282.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClIO B13869727 1-Chloro-4-(2-iodoethoxy)benzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(2-iodoethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVGMMBZLWNYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCI)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 4 2 Iodoethoxy Benzene

Direct Synthesis Approaches

Etherification Reactions Involving 4-Chlorophenol (B41353) Derivatives and Haloethanols

A primary and well-established method for forming the ether linkage in 1-Chloro-4-(2-iodoethoxy)benzene is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgutahtech.eduwvu.eduyoutube.com This S\textsubscript{N}2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific case, the sodium or potassium salt of 4-chlorophenol (4-chlorophenoxide) would be reacted with 2-iodoethanol (B1213209).

The initial step involves the deprotonation of 4-chlorophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the more nucleophilic 4-chlorophenoxide. This is then followed by the addition of 2-iodoethanol. The iodide on the ethanol (B145695) derivative serves as an excellent leaving group, facilitating the nucleophilic substitution by the phenoxide to form the desired ether.

Reaction Scheme:

Generated code

The choice of solvent is crucial for the success of this S\textsubscript{N}2 reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being preferred to solvate the cation of the base without hindering the nucleophilicity of the phenoxide.

Reactant 1Reactant 2BaseSolventProductReaction Type
4-Chlorophenol2-IodoethanolNaH, K₂CO₃DMF, AcetoneThis compoundWilliamson Ether Synthesis (S\textsubscript{N}2)

Halogenation Pathways on Precursor Molecules for Regioselective Incorporation

This approach would involve starting with a precursor molecule that already contains the ethoxybenzene moiety and then introducing the chloro and iodo substituents. However, achieving regioselective halogenation presents significant challenges. Direct iodination and chlorination of a simple precursor like 1-ethoxybenzene would likely result in a mixture of ortho, meta, and para substituted products, making isolation of the desired this compound difficult and inefficient. The directing effects of the ethoxy group (ortho, para-directing) and the first introduced halogen would further complicate the reaction, leading to a low yield of the specific target isomer.

Differential Reactivity in Introducing Chloro and Iodo Moieties

Exploiting the differential reactivity of halogens could theoretically be employed. For instance, starting with a di-substituted precursor that can be selectively converted to the desired chloro and iodo derivatives. However, practical and high-yielding methods for such a direct, one-pot differential conversion on a suitable precursor for this specific target molecule are not commonly reported in standard organic synthesis literature.

Indirect Synthesis Routes via Precursor Transformations

Indirect routes involve the synthesis of a precursor molecule that is subsequently converted into the final target compound. These multi-step sequences can offer better control over regioselectivity and may be more practical if the direct approaches are not feasible.

Conversion of Related Halogenated Aryl Ethers (e.g., Bromo to Iodo Exchange)

A highly effective indirect route involves the synthesis of a bromo or chloro analogue of the iodo-compound, followed by a halogen exchange reaction. The Finkelstein reaction is the classic method for this transformation. wikipedia.orgbyjus.com In this context, 1-chloro-4-(2-bromoethoxy)benzene or 1-chloro-4-(2-chloroethoxy)benzene (B86679) would be synthesized first, and then converted to this compound.

The initial precursor, 1-chloro-4-(2-bromoethoxy)benzene, can be readily synthesized via the Williamson ether synthesis, reacting 4-chlorophenol with 2-bromoethanol. This reaction is generally more cost-effective and the starting materials are more common than their iodo-counterparts.

Once the bromo-precursor is obtained, it is treated with an excess of sodium iodide (NaI) in a suitable solvent, typically acetone. The equilibrium of the reaction is driven towards the iodo product because sodium bromide (NaBr) is insoluble in acetone and precipitates out of the solution, effectively removing it from the reaction mixture. wikipedia.org

Reaction Scheme:

Step 1: Williamson Ether Synthesis

Generated code

Step 2: Finkelstein Reaction

Generated code
PrecursorReagentSolventProductReaction Type
1-Chloro-4-(2-bromoethoxy)benzeneSodium Iodide (NaI)AcetoneThis compoundFinkelstein Reaction

Multi-step Convergent and Divergent Synthetic Sequences

More elaborate multi-step syntheses can also be designed. A convergent approach would involve preparing the 4-chlorophenol and the 2-iodoethanol fragments separately and then combining them in a final etherification step. A divergent approach might start from a common intermediate that is then elaborated to introduce the necessary functional groups.

For example, a divergent sequence could start with 4-hydroxy-phenethyl alcohol. The phenolic hydroxyl group could be protected, followed by conversion of the primary alcohol to an iodide. Subsequent chlorination of the aromatic ring and deprotection would yield the target molecule. However, controlling the regioselectivity of the chlorination step would remain a key challenge in such a sequence. Given the efficiency of the Williamson ether synthesis and the Finkelstein reaction, these more complex routes are generally less favorable for the preparation of this compound.

Advanced Synthetic Techniques and Process Optimization

The industrial production of fine chemicals such as this compound necessitates the development of robust and efficient synthetic methodologies. Researchers have focused on optimizing reaction conditions through the implementation of advanced techniques that not only improve yield and purity but also align with the principles of green chemistry by minimizing waste and energy consumption.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The primary route to this compound involves a two-step process: the formation of an ether linkage via Williamson ether synthesis to produce a chloroethoxy intermediate, followed by a halogen exchange reaction (Finkelstein reaction) to introduce the iodine atom. Catalytic systems play a crucial role in enhancing the efficiency of both steps.

The initial etherification to form 1-chloro-4-(2-chloroethoxy)benzene from 4-chlorophenol can be catalyzed to improve reaction rates and yields. While traditional Williamson synthesis relies on stoichiometric amounts of a strong base, catalytic approaches offer a more atom-economical alternative. Phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be employed to facilitate the reaction between the phenoxide and the alkylating agent in a biphasic system, leading to milder reaction conditions and improved efficiency. psu.edu Furthermore, copper-catalyzed methods, often referred to as Ullmann condensations, are effective for the formation of aryl ethers. organic-chemistry.org These reactions can be promoted by various copper sources and ligands, which allow for the coupling of aryl halides with alcohols under relatively mild conditions. organic-chemistry.org

For the subsequent conversion of the chloroethoxy intermediate to the desired iodoethoxy product, the Finkelstein reaction is the method of choice. adichemistry.comiitk.ac.in This S_N2 reaction is typically driven to completion by the precipitation of the insoluble sodium chloride in an acetone solvent. iitk.ac.inwikipedia.org While often uncatalyzed for primary alkyl chlorides, the reaction can be accelerated through the use of catalysts, particularly for less reactive substrates. Lewis acids such as zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) have been shown to enhance the rate of halide exchange. adichemistry.com For reactions involving aryl halides, specialized catalytic systems, such as copper(I) iodide in combination with diamine ligands, have been developed for what is termed an "aromatic Finkelstein reaction," although this is less directly applicable to the alkyl halide substitution in the synthesis of this compound. wikipedia.org

Catalyst TypeApplication in SynthesisAdvantages
Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts)Williamson Ether Synthesis of 1-chloro-4-(2-chloroethoxy)benzeneMilder reaction conditions, improved efficiency in biphasic systems. psu.edu
Copper-Based Catalysts (e.g., CuI with ligands)Ullmann Condensation for aryl ether formationEffective for coupling aryl halides with alcohols. organic-chemistry.org
Lewis Acids (e.g., ZnCl₂, FeCl₃)Finkelstein ReactionEnhances reactivity of less reactive alkyl halides. adichemistry.com

Development of One-Pot and Continuous Flow Synthetic Protocols

In an effort to streamline the synthesis of this compound, researchers have explored the development of one-pot and continuous flow processes. These approaches offer significant advantages over traditional batch methods, including reduced reaction times, improved safety, and greater scalability.

One-Pot Synthesis: The concept of a one-pot synthesis, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, is highly attractive for improving process efficiency. For the synthesis of this compound, a one-pot procedure could involve the in-situ formation of 1-chloro-4-(2-chloroethoxy)benzene from 4-chlorophenol, followed by the direct addition of an iodide source to initiate the Finkelstein reaction. Such a process would eliminate the need for the isolation and purification of the chloroethoxy intermediate, thereby saving time, solvents, and resources. While specific one-pot protocols for this exact compound are not widely published, the principles have been applied to the synthesis of other alkyl aryl ethers and in variations of the Finkelstein reaction where an alcohol is converted to a tosylate and then to an alkyl iodide in a single pot. adichemistry.com

Continuous Flow Synthesis: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The synthesis of the intermediates for this compound is amenable to this technology. For instance, the Williamson ether synthesis can be performed in a flow reactor, allowing for rapid heating and mixing, which can significantly reduce reaction times. Similarly, the Finkelstein reaction can be adapted to a continuous flow process. The use of packed-bed reactors containing the iodide salt can facilitate the halogen exchange as the substrate flows through, with the precipitated chloride salt being retained in the reactor or removed continuously. There is precedent for the use of copper tubing in continuous flow systems to catalyze halogen exchange reactions, which could be a promising avenue for the synthesis of the target compound. thieme-connect.de

Synthetic ProtocolKey Advantages
One-Pot SynthesisReduced workup and purification steps, improved atom economy, and time savings.
Continuous Flow SynthesisEnhanced safety, precise control over reaction conditions, improved scalability, and higher yields. thieme-connect.de

Chromatographic and Non-Chromatographic Purification Strategies for Intermediates

The purity of the final product, this compound, is highly dependent on the effective purification of its synthetic intermediates. Both chromatographic and non-chromatographic methods are employed to isolate and purify these compounds.

Non-Chromatographic Purification: For the intermediate 1-chloro-4-(2-chloroethoxy)benzene, non-chromatographic methods are often sufficient for achieving a high degree of purity. Following the Williamson ether synthesis, a typical workup involves washing the reaction mixture with aqueous solutions to remove the base and any unreacted 4-chlorophenol. The organic layer is then concentrated under vacuum to remove the solvent. google.com Further purification can be achieved by distillation, which is effective for separating the desired product from lower and higher boiling point impurities. prepchem.com For solid intermediates, recrystallization from a suitable solvent system can be a highly effective method for obtaining a crystalline product of high purity. rsc.org

Chromatographic Purification: When non-chromatographic methods are insufficient to achieve the desired level of purity, column chromatography is employed. This technique is particularly useful for removing closely related impurities that have similar physical properties. For the intermediates in the synthesis of this compound, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar organic solvents, such as hexanes and ethyl acetate. nih.gov The polarity of the eluent is optimized to achieve good separation between the desired compound and any impurities. While preparative high-performance liquid chromatography (HPLC) can also be used for purification, it is generally more expensive and reserved for smaller scale syntheses or when very high purity is required. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and HPLC are routinely used to monitor the progress of the reaction and to assess the purity of the isolated intermediates. rsc.orgsynhet.comnih.gov

Purification MethodDescriptionApplication
WashingUse of aqueous solutions to remove water-soluble impurities.Initial workup of reaction mixtures. google.com
DistillationSeparation of liquids based on boiling point differences.Purification of liquid intermediates like 1-chloro-4-(2-chloroethoxy)benzene. prepchem.com
RecrystallizationDissolving a solid in a hot solvent and allowing it to crystallize upon cooling.Purification of solid intermediates. rsc.org
Column ChromatographySeparation of compounds based on their differential adsorption to a stationary phase.Removal of closely related impurities. nih.gov

Chemical Reactivity and Transformation Pathways of 1 Chloro 4 2 Iodoethoxy Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a major class of transformations for 1-Chloro-4-(2-iodoethoxy)benzene, with two principal sites of reactivity: the primary carbon of the iodoethoxy moiety and the carbon-chlorine bond on the aromatic ring.

Reactivity at the Iodoethoxy Moiety

The most facile nucleophilic substitution on this compound occurs at the ethyl chain. The carbon atom bonded to the iodine is a primary alkyl carbon, and the iodide ion is an excellent leaving group, making this site highly susceptible to attack by a wide range of nucleophiles. byjus.comncert.nic.in This reactivity is characteristic of primary alkyl halides and typically proceeds via an S\textsubscript{N}2 mechanism. libretexts.orgmasterorganicchemistry.com

The reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the carbon-iodine bond, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.orglibretexts.org Given the unhindered nature of the primary carbon, these reactions are generally efficient. viu.ca Common nucleophiles that can displace the iodide include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively. For instance, reaction with a sodium alkoxide (NaOR') would yield a new ether in a process analogous to the Williamson ether synthesis. masterorganicchemistry.commasterorganicchemistry.com

Reactivity at the Chlorobenzene (B131634) Ring

In contrast to the iodoethoxy group, the chlorobenzene ring is significantly less reactive towards nucleophilic substitution. libretexts.orgchemistrysteps.com Aryl halides are generally resistant to the classic S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms due to the high energy of the corresponding aryl cation intermediate and the steric hindrance of the benzene (B151609) ring preventing backside attack. chemistrysteps.comlibretexts.org

Nucleophilic aromatic substitution (S\textsubscript{N}Ar) on the chlorobenzene ring of this compound is expected to be slow and require harsh reaction conditions. qorganica.es The S\textsubscript{N}Ar mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho or para positions to the leaving group. libretexts.orgwikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgqorganica.es In this compound, the para-substituent is an ether group, which is electron-donating by resonance and does not provide the necessary stabilization for the S\textsubscript{N}Ar mechanism. dalalinstitute.com Therefore, forcing conditions, such as high temperatures and very strong bases (e.g., sodium hydroxide (B78521) or sodium amide), would be necessary to induce substitution of the chlorine atom, likely proceeding through an alternative elimination-addition (benzyne) mechanism. chemistrysteps.compressbooks.pub

Mechanistic Elucidation of Substitution Processes

The dichotomy in reactivity between the two potential electrophilic sites in this compound can be explained by their distinct reaction mechanisms.

S\textsubscript{N}2 Mechanism at the Iodoethoxy Moiety : The reaction at the primary carbon proceeds through a bimolecular nucleophilic substitution (S\textsubscript{N}2) pathway. libretexts.orglibretexts.org This is a one-step, concerted process where the nucleophile attacks the carbon as the iodide leaving group departs. libretexts.orglibretexts.org The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orglibretexts.org The transition state involves a pentacoordinate carbon atom. masterorganicchemistry.com Given that methyl and primary alkyl halides are the most reactive substrates for S\textsubscript{N}2 reactions due to minimal steric hindrance, this pathway is highly favored for the iodoethoxy group. masterorganicchemistry.comviu.ca

S\textsubscript{N}Ar and Benzyne (B1209423) Mechanisms at the Chlorobenzene Ring : For nucleophilic substitution to occur on the aromatic ring, a different mechanism is required. The addition-elimination (S\textsubscript{N}Ar) mechanism involves the initial attack of the nucleophile on the carbon bearing the chlorine, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.orgqorganica.es The aromaticity of the ring is temporarily broken in this step. libretexts.org The leaving group is then expelled in a second step, restoring the aromaticity. libretexts.org However, the lack of a strong electron-withdrawing group ortho or para to the chlorine makes the formation of the Meisenheimer complex energetically unfavorable. libretexts.orgpressbooks.pub Under forcing conditions with a strong base, an elimination-addition mechanism via a highly reactive benzyne intermediate becomes more likely. chemistrysteps.comyoutube.com This involves the deprotonation of a hydrogen atom ortho to the chlorine, followed by the elimination of HCl to form a benzyne. The nucleophile then adds to the benzyne, followed by protonation to yield the substitution product. chemistrysteps.compressbooks.pub

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a reaction characteristic of aromatic compounds. msu.edustudymind.co.uk The outcome of such reactions is governed by the directing and activating/deactivating effects of the existing substituents.

Influence of Halogen and Ether Directing Groups on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined influence of the chloro and the 2-iodoethoxy substituents. quizlet.com

The 2-Iodoethoxy Group : The ether oxygen has lone pairs of electrons that it can donate to the benzene ring through resonance. This effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org This makes the alkoxy group a strong activating group and an ortho, para-director. libretexts.orgyoutube.com

The Chloro Group : Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, which makes the ring less reactive than benzene. youtube.com However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack more than during meta attack. youtube.comlibretexts.org

When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity. youtube.com In this case, the strongly activating 2-iodoethoxy group will direct incoming electrophiles to the positions ortho to it (and meta to the chlorine). Since the para position is already occupied by the chlorine atom, substitution will occur at the two equivalent ortho positions (C2 and C6).

Optimization of Reaction Conditions for Controlled Functionalization

Controlling the outcome of electrophilic aromatic substitution on this compound involves careful selection of reagents and reaction conditions.

For common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, a Lewis acid catalyst is typically required to generate a potent electrophile. masterorganicchemistry.commasterorganicchemistry.com The choice of catalyst and reaction temperature can influence the product distribution. For example, in Friedel-Crafts alkylation, milder conditions might be used to prevent polysubstitution.

Cross-Coupling and Other Metal-Catalyzed Transformations

The presence of two different halogen atoms on the aromatic ring makes this compound a valuable substrate for sequential and selective cross-coupling reactions, which are fundamental processes for constructing more complex molecular architectures. wikipedia.org Transition metal catalysis, particularly with palladium, has become a powerful tool for activating carbon-halogen bonds under mild conditions, allowing for high functional group tolerance. nih.govmappingignorance.org

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds in modern organic synthesis. wikipedia.orgnih.gov For substrates like this compound, which contains both an aryl chloride and an aryl iodide (by analogy, as the iodine is on the side chain, but the principle of differential C-X reactivity on the aromatic ring is key), the significant difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization. The C-I bond is considerably more reactive towards oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. byjus.com Due to the higher reactivity of the aryl iodide, this compound can be expected to undergo selective Suzuki coupling at the C-I position, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is well-documented for similar dihalogenated benzenes, such as 1-bromo-4-chlorobenzene. chemicalbook.com By carefully controlling the reaction conditions and stoichiometry, a stepwise functionalization can be achieved.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper. organic-chemistry.orgmit.eduresearchgate.net Similar to the Suzuki reaction, the greater lability of the C-I bond enables selective coupling. Studies on 1-bromo-4-iodobenzene (B50087) have shown that selective Sonogashira coupling at the iodine-bearing carbon can be achieved with high efficiency, demonstrating the principle that would apply to this compound's aromatic chloro-substituent versus an iodo-substituent. organic-chemistry.org

Table 1: Predicted Selective Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerExpected Major ProductRationale for Selectivity
Suzuki-Miyaura Phenylboronic acid1-Chloro-4-(2-iodoethoxy)-4'-phenylbenzeneThe C-I bond is significantly more reactive towards Pd(0) oxidative addition than the C-Cl bond. wikipedia.orgchemicalbook.com
Sonogashira Phenylacetylene1-Chloro-4-(2-iodoethoxy)-4'-(phenylethynyl)benzenePreferential reaction at the more labile C-I bond is a hallmark of Sonogashira couplings with dihaloarenes. organic-chemistry.orgyoutube.com

Copper-catalyzed reactions, particularly the Ullmann reaction and its modern variants, provide classic and effective methods for forming carbon-carbon and carbon-heteroatom bonds. mappingignorance.orgbyjus.comorganic-chemistry.org These reactions often require harsher conditions than their palladium-catalyzed counterparts but are undergoing a revival due to the low cost and low toxicity of copper. wikipedia.org

In the context of this compound, copper-mediated couplings would also exhibit selectivity based on the differing reactivities of the C-I and C-Cl bonds. The Ullmann condensation, which includes the formation of aryl ethers, thioethers, and amines, generally proceeds more readily with aryl iodides than with aryl chlorides. wikipedia.org For instance, a copper-catalyzed amination (a Goldberg reaction, which is a type of Ullmann condensation) would be expected to selectively form a C-N bond at the iodine-substituted position. wikipedia.orgresearchgate.net Mild and efficient protocols for the copper-catalyzed amination of aryl iodides have been developed that tolerate a variety of functional groups. organic-chemistry.orgmit.eduacs.org

Table 2: Predicted Selective Copper-Mediated Coupling Reactions

Reaction TypeReagentsExpected Major ProductRationale for Selectivity
Ullmann Biaryl Synthesis Cu powder, heat1,2-Bis(4-(2-iodoethoxy)phenyl)di-chlorobiphenylSymmetrical coupling would occur at the more reactive C-I position. Unsymmetrical reactions are possible but less straightforward. byjus.com
Ullmann-type Amination Amine (e.g., Benzylamine), CuI, BaseN-Benzyl-4-(2-iodoethoxy)aniline-2-chloro derivativeAryl iodides are more reactive than aryl chlorides in copper-catalyzed C-N bond formation. wikipedia.orgresearchgate.netacs.org

While palladium is the most common catalyst for cross-coupling, research into using more earth-abundant and economical first-row transition metals like nickel and iron is a major area of focus. mappingignorance.orgrsc.org

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as powerful alternatives to palladium, often displaying unique reactivity. nih.gov Notably, nickel complexes can be particularly effective at activating the less reactive C-Cl bond, a transformation that can be challenging for palladium. wikipedia.orgnist.gov This complementary reactivity is highly valuable. For this compound, a palladium catalyst could be used to functionalize the C-I position, followed by a nickel catalyst to activate the remaining C-Cl bond for a second, different coupling reaction. Nickel-catalyzed Sonogashira couplings have also been developed. organic-chemistry.org

Iron-Catalyzed Reactions: Iron catalysis is an attractive and sustainable option, though it is less developed than palladium or nickel catalysis. Many iron-catalyzed cross-coupling reactions are thought to proceed via radical pathways, offering different mechanistic routes for C-C and C-heteroatom bond formation. rsc.org

The exploration of these alternative metals provides a broader toolkit for the selective functionalization of complex molecules like this compound. organic-chemistry.org

Oxidation and Reduction Pathways

The selective reduction of carbon-halogen bonds in polyhalogenated aromatic compounds is a synthetically useful transformation. The ease of reduction for carbon-halogen bonds follows the trend C-I > C-Br > C-Cl, which correlates with bond strength and the reduction potential of the respective halobenzenes. acs.org The C-I bond is the most susceptible to reductive cleavage, while the C-Cl bond is the most resilient. acs.org

This reactivity difference allows for the selective dehalogenation of this compound. Under controlled reductive conditions, such as photoredox catalysis, it is possible to cleave the C-I bond while leaving the C-Cl bond untouched. acs.org Research on the selective dehalogenation of 1-chloro-4-iodobenzene (B104392) has demonstrated that the C-I bond is preferentially reduced, yielding chlorobenzene as the major product. acs.org This principle is directly applicable to this compound, where selective reduction of the side-chain C-I bond would be expected.

Table 3: Predicted Outcome of Selective Reduction

Reaction ConditionSubstrateExpected Major ProductRationale
Controlled Reduction (e.g., Photoredox Catalysis)This compound1-Chloro-4-ethoxybenzeneThe C-I bond has a lower reduction potential and is more easily cleaved than the aromatic C-Cl bond. acs.org

The oxidation of this compound can theoretically occur at the ether linkage or the aromatic nucleus, although both sites present considerable stability.

Aromatic Nucleus: The benzene ring is generally resistant to oxidation. The presence of the electron-withdrawing chloro group further deactivates the ring towards electrophilic attack, including oxidative processes. rsc.org Under very harsh conditions, such as with powerful oxidizing agents, degradation of the aromatic ring can occur, but selective oxidation is unlikely. Studies on the atmospheric oxidation of halogenated aromatics by hydroxyl radicals indicate that while reactions can occur, they often require overcoming significant activation barriers. rsc.org

Ether Linkage: Ether linkages are generally stable to many oxidizing agents. However, under forcing conditions, oxidative cleavage of the ether C-O bond is possible. More likely is oxidation at the α-carbon of the ethoxy group, though this is also a challenging transformation without specific activating groups. Given the presence of the iodo group on the terminal carbon of the ethoxy chain, oxidation could potentially lead to more complex reaction pathways, but specific literature on the oxidative modification of the 2-iodoethoxy group in this context is scarce. It is reasonable to predict that the ether linkage and the deactivated aromatic ring would remain intact under most standard oxidative conditions. libretexts.orgyoutube.com

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Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR absorption data for 1-Chloro-4-(2-iodoethoxy)benzene is not available.

Chromatographic Methodologies for Purity Assessment and Separation

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Specific experimental GC and GC-MS parameters and findings for this compound are not available.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Specific experimental HPLC methodologies and results for this compound are not available.

Computational and Theoretical Investigations of 1 Chloro 4 2 Iodoethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular geometry, and reactivity. For a molecule like 1-chloro-4-(2-iodoethoxy)benzene, these calculations can predict its behavior in chemical reactions and its physical properties.

Molecular Orbital Analysis and Frontier Molecular Orbitals (FMOs)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. chembk.com The analysis of these orbitals, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. libretexts.org

The HOMO represents the region of the molecule most likely to donate electrons in a reaction with an electrophile, while the LUMO represents the region most susceptible to accepting electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, one would expect the HOMO to be located primarily on the electron-rich aromatic ring and the ether oxygen, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed along the carbon-halogen bonds, particularly the C-I bond, as iodine is a good leaving group, and the antibonding orbital associated with this bond would be of low energy.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Related Compound (4-Chlorophenol)

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily located on the phenol (B47542) oxygen and aromatic ring, indicating sites for electrophilic attack.
LUMO-1.2Distributed across the aromatic ring and the C-Cl bond, suggesting susceptibility to nucleophilic attack.
HOMO-LUMO Gap7.3Indicates relatively high kinetic stability.

Note: This data is for 4-chlorophenol (B41353) and serves as an example. The actual values for this compound would differ due to the presence of the iodoethoxy side chain.

Charge Distribution, Electrostatic Potential Maps, and Dipole Moments

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and partial negative charge. This charge distribution can be quantified through methods like Mulliken population analysis or visualized using Molecular Electrostatic Potential (MEP) maps.

An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. 50webs.com Colors are used to represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential. researchgate.net

In this compound, the MEP map would be expected to show a negative potential (red) around the ether oxygen due to its lone pairs. The aromatic hydrogens would be slightly positive (blueish-green), and the region around the iodine atom would also exhibit a positive character (a "sigma-hole"), making it an electrophilic center. A study on the related compound 4-chlorophenol shows a negative potential near the hydroxyl group and a more neutral potential around the chlorine atom. wikipedia.org

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally.

Transition State Theory and Calculation of Reaction Energy Barriers

Transition State Theory (TST) provides a framework for understanding reaction rates by considering the "activated complex" or transition state, which is the highest energy point along the reaction coordinate. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to locate the geometry of this transition state and calculate its energy.

The difference in energy between the reactants and the transition state is the activation energy or reaction energy barrier. A lower barrier corresponds to a faster reaction. For this compound, potential reactions for study could include nucleophilic substitution at the iodo-substituted carbon or electrophilic aromatic substitution on the benzene (B151609) ring.

For example, in a hypothetical SN2 reaction where a nucleophile attacks the carbon attached to the iodine, computational modeling could determine the energy barrier for this process. Studies on similar reactions, such as the ring-opening of epoxides, have shown that computational methods can accurately predict reactivity trends based on calculated activation energies. nih.gov

Table 2: Illustrative Reaction Energy Barrier Data for a Hypothetical Reaction

ReactionReactantsTransition StateProductsActivation Energy (kcal/mol)
SN2 SubstitutionThis compound + CN⁻[NC···CH₂(CH₂)O-Ph-Cl]⁻···I1-Chloro-4-(2-cyanoethoxy)benzene + I⁻Data not available

Note: This table illustrates the type of data that would be generated from a computational study of a reaction involving this compound. The values are not available in the current literature.

Solvent Effects and Catalysis in Reaction Pathways

Reactions are rarely carried out in the gas phase; the solvent can play a crucial role in the reaction mechanism and rate. nih.gov Computational models can account for solvent effects through either explicit models, where individual solvent molecules are included in the calculation, or implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant. wikipedia.org

For reactions involving charged species, such as SN1 or SN2 reactions, polar solvents can stabilize the transition state and intermediates, thereby altering the reaction energy barrier. For this compound, the choice of solvent could significantly influence the rate of nucleophilic substitution at the ethyl side chain.

Computational studies can also model the effect of catalysts on reaction pathways. A catalyst provides an alternative reaction route with a lower activation energy. By modeling the interaction of the reactant and catalyst, it is possible to understand the catalytic mechanism at a molecular level.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of a molecule and calculating its properties and reactivity, it is possible to establish structure-reactivity relationships. For halogenated ethers like this compound, these relationships are important for understanding their chemical behavior. researchgate.net

For instance, one could computationally investigate a series of 1-chloro-4-(2-haloethoxy)benzenes (where the halogen is F, Cl, Br, or I). By calculating the reaction energy barriers for a specific reaction (e.g., nucleophilic substitution), a quantitative relationship between the nature of the halogen and the reactivity could be established. It is generally expected that the reactivity for nucleophilic substitution would increase down the group (F < Cl < Br < I) due to the decreasing C-X bond strength and increasing leaving group ability.

Similarly, the effect of substituents on the aromatic ring could be explored. By replacing the chlorine atom with electron-donating or electron-withdrawing groups, one could modulate the electron density of the aromatic ring and the ether oxygen, thereby influencing the molecule's reactivity in various reactions.

Analysis of Substituent Effects on Reaction Rates and Selectivity

The reactivity and regioselectivity of this compound in electrophilic aromatic substitution reactions are primarily governed by the electronic effects of the chloro and 2-iodoethoxy substituents. These effects can be dissected into inductive and resonance contributions.

The 2-iodoethoxy group (-OCH2CH2I) presents a more complex scenario. The oxygen atom directly attached to the ring is strongly electron-donating through resonance (+R) and moderately electron-withdrawing through induction (-I). The net effect is a strong activation of the ring towards electrophilic attack and direction of substitution to the ortho and para positions. The iodoethyl part of the substituent will primarily exert a weak electron-withdrawing inductive effect.

In this compound, the two substituents are para to each other. The activating effect of the 2-iodoethoxy group is expected to dominate over the deactivating effect of the chlorine atom, making the ring more reactive than benzene itself. The directing effects of both substituents are reinforcing, both favoring substitution at the positions ortho to the 2-iodoethoxy group (and meta to the chlorine).

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-ClDeactivating (-I)Weakly Donating (+R)DeactivatingOrtho, Para
-OCH2CH2IActivating (-I of I, +R of O)Strongly Donating (+R)ActivatingOrtho, Para

This table presents the expected substituent effects based on general principles of physical organic chemistry.

Steric and Electronic Factors Governing Chemical Transformations

Chemical transformations of this compound will be governed by a combination of the electronic effects discussed above and steric hindrance.

In electrophilic aromatic substitution, the positions ortho to the 2-iodoethoxy group are electronically favored. However, the 2-iodoethoxy group is significantly bulkier than the chloro group. This steric bulk will likely hinder the approach of an electrophile to the positions immediately adjacent to it. youtube.com Consequently, substitution will predominantly occur at the position ortho to the 2-iodoethoxy group and meta to the chloro group, which is sterically more accessible.

Another key reactive site in the molecule is the carbon-iodine bond in the ethoxy side chain. The C-I bond is relatively weak and susceptible to nucleophilic substitution. The presence of the electron-withdrawing chlorine and the ether oxygen could influence the rate of such reactions.

Position of Electrophilic AttackElectronic InfluenceSteric HindrancePredicted Outcome
Ortho to -OCH2CH2IActivatedHighMinor Product
Meta to -OCH2CH2IDeactivatedLowNegligible Product
Ortho to -ClDeactivatedLowMinor Product

This table provides a qualitative prediction of the outcomes of electrophilic aromatic substitution based on steric and electronic factors.

Conformational Analysis and Molecular Dynamics Simulations

Rotation around the Ar-O bond is expected to have a relatively low energy barrier. The conformation of the 2-iodoethoxy side chain will be influenced by a balance of steric and electrostatic interactions. The gauche and anti conformations around the O-CH2 and CH2-CH2 bonds would have different energies, with the anti-conformation generally being more stable to minimize steric repulsion between the bulky iodo and phenyl groups.

Molecular dynamics simulations on similar molecules, such as benzene derivatives confined in nanocavities, have shown that the mobility and orientation of the substituent groups are temperature-dependent. nih.gov For this compound, simulations would likely reveal significant flexibility of the side chain at room temperature. The interaction between the lone pairs of the ether oxygen and the pi-system of the benzene ring, as well as potential intramolecular interactions involving the iodine and chlorine atoms, would be key features to investigate. A computational study on 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, a structurally related compound, highlights the importance of C-H---π and halogen-halogen interactions in determining the molecular packing in the solid state. researchgate.netsunway.edu.my

Dihedral AngleExpected Stable Conformations
C(ar)-O-C-CPlanar (syn or anti to the ring) to maximize conjugation, but may be slightly twisted.
O-C-C-IAnti conformation to minimize steric hindrance.

This table outlines the likely low-energy conformations based on principles of conformational analysis.

Applications of 1 Chloro 4 2 Iodoethoxy Benzene As a Key Synthetic Intermediate

Precursor for the Synthesis of Advanced Organic Materials

The dual functionality of 1-Chloro-4-(2-iodoethoxy)benzene makes it a valuable starting material for creating specialized polymers, oligomers, and performance chemicals. The high reactivity of the primary iodide serves as a handle for building molecular chains or introducing specific functionalities, while the chlorophenyl group imparts thermal stability and modifies solubility.

Development of Functional Polymers and Oligomers

The terminal iodo group in this compound is an excellent leaving group, making the compound an ideal monomer for polycondensation reactions. The carbon-iodine bond is susceptible to nucleophilic substitution, allowing for the formation of long-chain polymers or shorter oligomers when reacted with appropriate difunctional or multifunctional reagents.

For example, reaction with diamines would lead to the formation of polyamines, while reaction with dithiols or diols would yield polythioethers and polyethers, respectively. The resulting polymers incorporate the 4-chlorophenoxy moiety as a repeating side group, which can influence the material's properties, such as its refractive index, thermal stability, and resistance to degradation. The presence of the ether linkage provides flexibility to the polymer backbone.

Preparation of Specialty Chemicals for Diverse Industrial Uses

As a building block, this compound is a precursor for a variety of specialty chemicals. The reactivity of the alkyl iodide allows for its conversion into numerous other functional groups through nucleophilic substitution reactions. This versatility enables the synthesis of tailored molecules for applications in pharmaceuticals, agrochemicals, and material science. smolecule.com

The compound serves as an intermediate for creating molecules with enhanced biological activity or specific physical properties. smolecule.com For instance, the introduction of a cyclopropoxyethoxy group in a similar molecular framework has been explored for pharmaceutical development. smolecule.com The table below illustrates some potential transformations of the iodoethoxy group, highlighting its role in generating diverse chemical scaffolds.

Reagent (Nucleophile)Resulting Functional GroupProduct Class
Sodium Azide (NaN₃)-CH₂-CH₂-N₃Organic Azide
Potassium Cyanide (KCN)-CH₂-CH₂-CNNitrile
Ammonia (NH₃)-CH₂-CH₂-NH₂Primary Amine
Sodium Thiolate (RSNa)-CH₂-CH₂-SRThioether
Sodium Hydroxide (B78521) (NaOH)-CH₂-CH₂-OHAlcohol

Building Block for Complex Molecular Architectures

The distinct reactivity of its functional groups allows chemists to use this compound to construct intricate molecular designs, including novel aromatic ethers and as a key fragment in the strategic assembly of larger target molecules.

Generation of Novel Multifunctionalized Aromatic Ethers

This compound is inherently a multifunctional aromatic ether. Its primary utility in this context is as a platform for introducing additional functionality. By leveraging the reactive C-I bond, a wide range of chemical moieties can be appended to the ethoxy chain. iucr.org This creates a new class of ethers that possess the original chlorophenyl group plus a newly introduced functional group.

For example, reaction with a propargyl alcohol derivative could introduce an alkyne, which can then undergo "click" chemistry reactions. A substitution reaction with an amine-containing heterocycle would yield a more complex molecule with potential biological activity. Furthermore, while the aryl chloride is significantly less reactive than the alkyl iodide, it can undergo modification through advanced catalytic methods like Buchwald-Hartwig or Suzuki cross-coupling reactions, allowing for the generation of tri- or tetra-functionalized aromatic compounds.

Application in Retrosynthetic Strategies for Target Molecule Construction

In the context of retrosynthetic analysis—a technique for planning a synthesis by working backward from the target molecule—this compound represents a valuable synthon. leah4sci.comyoutube.com When a chemist identifies the 1-chloro-4-oxyethoxy fragment within a complex target, they can perform a "disconnection" at the ether bond or the terminal functional group attached to the ethyl chain. nih.govyoutube.com

A retrosynthetic approach for a target containing this moiety would involve the following key disconnections:

C-X Disconnection (at the ethyl chain): The bond between the terminal ethyl carbon and its attached functional group (X) is disconnected first. This is logical because the reactive C-I bond of this compound is the likely forward reaction site. youtube.com

C-O Ether Disconnection: The ether bond is disconnected next, breaking the molecule into two simpler precursors: 4-chlorophenol (B41353) and a two-carbon electrophile like 1,2-diiodoethane (B146647) or 2-iodoethanol (B1213209). bldpharm.com

This strategy simplifies a complex structure into commercially available or easily synthesized starting materials. youtube.com

Retrosynthetic DisconnectionSynthonsPractical Synthetic Equivalents (Starting Materials)
C-O Ether Bond4-Chlorophenoxide anion + ⁻OCH₂CH₂I4-Chlorophenol + 1,2-Diiodoethane
C-I Bond1-Chloro-4-(2-hydroxyethoxy)benzene + "I⁺"1-Chloro-4-(2-hydroxyethoxy)benzene + I₂/PPh₃

Role in the Design and Synthesis of Novel Chemical Reagents and Ligands

The structural features of this compound make it an attractive scaffold for designing new chemical reagents and ligands for metal catalysis. The terminal iodide can be readily transformed into functional groups known to coordinate with metal centers.

For example, conversion of the iodo group to a phosphine (B1218219) (e.g., via reaction with LiPPh₂) would produce a ligand containing a soft phosphine donor atom and a hard ether oxygen atom, making it a potential hemilabile ligand. Such ligands are of great interest in homogeneous catalysis because their ability to reversibly bind to a metal center can enhance catalyst activity and stability. The 4-chlorophenyl group provides a sterically defined and electronically modified backbone that can be used to fine-tune the ligand's properties and, consequently, the performance of the metal catalyst it coordinates.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Chloro-4-(2-iodoethoxy)benzene, and what reaction conditions are critical?

Methodological Answer: The synthesis typically involves nucleophilic substitution. For example, 1-(2-Bromoethoxy)-4-chlorobenzene (a structural analog) is prepared by reacting 4-chlorophenol with 1,2-dibromoethane in the presence of a base like K₂CO₃ in acetone under reflux . Substituting bromide with iodide can be achieved using NaI in acetone or DMF at elevated temperatures (60–80°C). Key considerations include:

  • Solvent choice: Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity.
  • Reaction time: 12–24 hours for complete substitution.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product.

Q. How is this compound characterized spectroscopically, and what data benchmarks exist?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and mass spectrometry are standard. For example:

  • ¹H-NMR (CDCl₃):
    • Aromatic protons: δ 7.2–7.4 ppm (multiplet, 4H, Ar-H).
    • Ethoxy chain: δ 4.3 ppm (triplet, 2H, -OCH₂I), δ 3.8 ppm (triplet, 2H, -OCH₂CH₂I) .
  • ¹³C-NMR:
    • Aromatic carbons: δ 120–140 ppm.
    • Ethoxy carbons: δ 70–75 ppm (C-O), δ 35–40 ppm (C-I) .
  • MS (EI): Molecular ion peak at m/z 312 (M⁺, C₈H₈ClIO).

Advanced Research Questions

Q. What mechanistic insights exist for radical-mediated functionalization of this compound in cross-coupling reactions?

Methodological Answer: The iodine atom in the ethoxy chain can participate in radical-polar crossover reactions. For example, photoredox catalysis (e.g., using Ru(bpy)₃²⁺) enables C–I bond cleavage to generate aryl radicals, which undergo coupling with alkenes or alkynes . Critical factors include:

  • Catalyst loading: 1–5 mol% Ru(bpy)₃²⁺.
  • Light source: Blue LEDs (450 nm) for efficient excitation.
  • Radical trapping agents: TEMPO or BHT to confirm radical intermediates.

Q. How does the environmental persistence of this compound compare to structurally related organochlorines like DDE?

Methodological Answer: Studies on DDE (1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene) provide analogs for assessing environmental behavior . Key methodologies include:

  • Degradation studies: Hydrolysis half-life (t₁/₂) at pH 7: >100 days (similar to DDE).
  • Bioaccumulation: Log Kₒw (octanol-water coefficient) ~4.2, comparable to DDE (log Kₒw = 6.2).
  • Analytical detection: GC-MS (SIM mode, m/z 312 for parent ion) or LC-MS/MS (MRM transitions).

Q. What strategies resolve contradictions in reported biological activity data for halogenated ethoxybenzene derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

  • Purity issues: Validate compound purity via HPLC (>98%) and elemental analysis.
  • Assay conditions: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
  • Structural analogs: Compare with 1-(2-Bromoethoxy)-4-chlorobenzene to isolate electronic vs. steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.